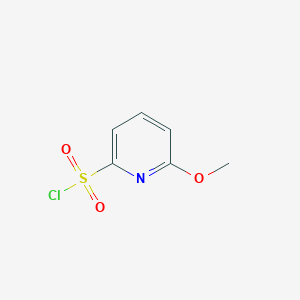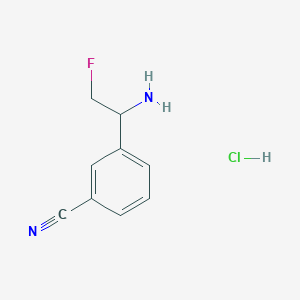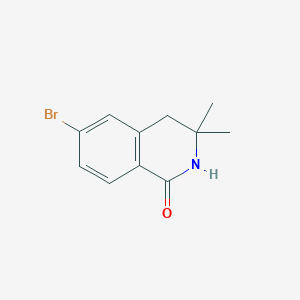
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, is a heterocyclic compound with a wide range of potential applications in the scientific and medical fields. It is an organic compound that is composed of a benzene ring fused with a pyridine ring. The compound is found in two forms, the cis and trans isomers, which are mirror images of each other. This compound is highly reactive and is known to be used as a reactive intermediate in organic synthesis. It is also used as a starting material in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Friedländer Synthesis Adaptation : Yi Hu, Gang Zhang, and R. Thummel (2003) explored the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands. Their work demonstrated the potential of 6-bromoquinoline derivatives in forming bidentate and tridentate complexes, which could have implications for materials science and coordination chemistry (Hu, Zhang, & Thummel, 2003).
Intermediate for Biologically Active Compounds : Wenhui Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, a crucial intermediate for creating various biologically active compounds. This process demonstrates the foundational role of such brominated isoquinolines in medicinal chemistry (Wang et al., 2015).
Photolabile Protecting Groups : The work by O. Fedoryak and T. M. Dore (2002) on the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline highlights the utility of brominated hydroxyquinolines in developing sensitive caging groups for biological messengers. This research is particularly relevant for controlled release in biochemical experiments (Fedoryak & Dore, 2002).
Novel Synthetic Pathways : A. Mohammadi and S. S. S. Hossini (2011) demonstrated a KAl(SO4)2·12H2O (Alum) catalyzed one-pot synthesis of quinazolinone derivatives, including 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one. Their findings contribute to the development of efficient synthetic routes for heterocyclic compounds, which are crucial in pharmaceutical research (Mohammadi & Hossini, 2011).
Propiedades
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXRTVJUXOGARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)Br)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)

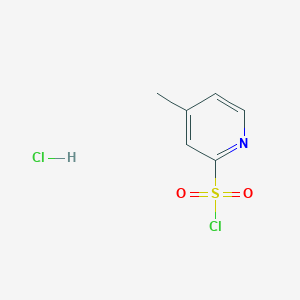
![Methyl 2-[2-[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2858629.png)
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)
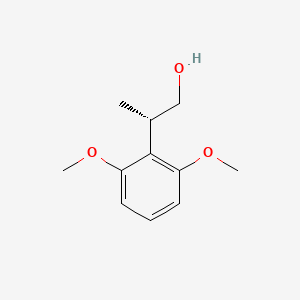
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride](/img/structure/B2858633.png)
![Methyl 5-(((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2858635.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)
![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)

